2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is common for introducing different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups .
Scientific Research Applications
2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness
What sets 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C23H33N5O3S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C23H33N5O3S/c1-17-15-21(18(2)14-20(17)31-4)32(29,30)28-12-10-27(11-13-28)23-24-19(3)16-22(25-23)26-8-6-5-7-9-26/h14-16H,5-13H2,1-4H3 |
InChI Key |
MUFGZKKSLGOOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C)OC |
Origin of Product |
United States |
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